rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, cis
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Description
rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, cis is an organic compound that belongs to the class of indane derivatives The compound features an indane skeleton with functional groups including methoxy and amine groups The "rac" denotes that the compound is a racemic mixture containing both enantiomers
Synthetic Routes and Reaction Conditions
Route 1: : The starting material, indanone, can be reacted with methylamine in the presence of a reducing agent like sodium borohydride to form the N-methyl-2-aminoindan. The methoxy group is then introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Reaction 1: Indanone + Methylamine + NaBH4 → N-methyl-2-aminoindan
Reaction 2: N-methyl-2-aminoindan + CH3I + K2CO3 → rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine
Route 2: : An alternative approach involves the methoxylation of indanone followed by reductive amination with methylamine.
Reaction 1: Indanone + CH3I + K2CO3 → 1-methoxyindanone
Reaction 2: 1-methoxyindanone + Methylamine + NaBH4 → rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine
Industrial Production Methods: : Industrial production may follow similar routes but on a larger scale, ensuring efficient purification and yield optimization.
Types of Reactions
Oxidation: : The compound can be oxidized under strong oxidizing conditions to yield corresponding indanones.
Reduction: : It can undergo reduction to form the fully saturated indane derivative.
Substitution: : The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as sodium ethoxide under reflux conditions.
Major Products: : The major products depend on the type of reaction but may include substituted indanes, indanones, and reduced indane derivatives.
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Applications in the development of synthetic methodologies.
Biology and Medicine
Potential pharmacophore in the development of therapeutic agents.
Investigated for its psychoactive properties and as a precursor for drug development.
Industry
Used in the preparation of specialty chemicals and intermediates in pharmaceuticals.
Mechanism of Action
The mechanism by which rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, cis exerts its effects can vary based on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes. The presence of the methoxy and amine groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other intermolecular forces, facilitating binding to its targets.
Comparison
rac-(1R,2S)-1-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, trans: : Similar structure but different spatial arrangement of functional groups, potentially leading to different biological activities.
1-methoxyindan: : Lacks the N-methyl-2-amino group, making it less versatile in synthetic applications.
N-methyl-2-aminoindan: : Lacks the methoxy group, which may reduce its binding affinity in certain biological contexts.
Uniqueness: : The presence of both the methoxy and N-methyl-2-amino groups in the cis configuration provides unique steric and electronic properties, making this compound particularly versatile in research and application.
Properties
CAS No. |
2503155-84-6 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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